5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Description
The compound 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine; nitric acid (CAS 89489-24-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₁₂N₁₀O₆ and a molecular weight of 320.22 g/mol . It features a unique structure comprising two 1,2,4-triazole rings connected by an ethyl linker, with one triazole bearing an amino group and the other coordinated to nitric acid.
Properties
IUPAC Name |
5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N8.2HNO3/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4;2*2-1(3)4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14);2*(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHUKAMANZQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)N)C2=NC(=NN2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Nucleophilic Ring Opening of N-Guanidinosuccinimide
This pathway is favored for its efficiency and higher yields, especially with aliphatic amines:
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- Succinic anhydride
- Aminoguanidine hydrochloride
- Amine derivatives (primary or secondary)
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Formation of N-Guanidinosuccinimide:
React succinic anhydride with aminoguanidine hydrochloride under basic conditions to generate N-guanidinosuccinimide intermediates.Microwave Irradiation with Amine:
The intermediate reacts with amines (preferably aliphatic) under microwave irradiation, leading to nucleophilic ring opening of the succinimide ring.Cyclization to Form Triazole Ring:
Intramolecular cyclization occurs, resulting in the formation of the 1,2,4-triazole core with amino substitution.
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- Rapid reaction times
- High selectivity for aliphatic amines
- Enhanced yields
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- Less effective with aromatic amines due to lower nucleophilicity
Alternative Pathway Using N-Aryl Succinimides
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- N-Aryl succinimides
- Aminoguanidine hydrochloride
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Preparation of N-Aryl Succinimides:
React succinic anhydride with aromatic amines to form N-aryl succinimides.Microwave-Assisted Reaction with Aminoguanidine:
The N-aryl succinimide reacts with aminoguanidine hydrochloride under microwave irradiation, facilitating the formation of the target heterocycle.
Outcome:
This pathway is particularly useful when aromatic amines are involved, overcoming the nucleophilicity limitations of the first pathway.
Notes on Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of N-Guanidinosuccinimide | Succinic anhydride + Aminoguanidine hydrochloride | Basic medium, reflux | Typically in ethanol or acetonitrile |
| Microwave-assisted ring opening | Amine derivatives | Microwave irradiation at 100-150°C | Reaction time varies from 10-30 minutes |
| Cyclization to form triazole | Intramolecular cyclization | Elevated temperature, possibly with catalysts | Usually under reflux or microwave |
Structural Characterization and Tautomerism
Post-synthesis, the structure of the compound is confirmed via NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These analyses verify the formation of the heterocyclic core and the amino substitutions, as well as the tautomeric forms of the triazole rings, which influence reactivity and biological activity.
Data Summary and Comparative Table
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted ring opening | Succinic anhydride + aminoguanidine + amine | Microwave, basic medium | Fast, high yield with aliphatic amines | Less effective with aromatic amines |
| N-Aryl succinimides pathway | Aromatic amines + succinic anhydride | Microwave, basic medium | Suitable for aromatic amines | Longer synthesis steps |
Chemical Reactions Analysis
Key Reaction Steps
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Triazole Ring Formation :
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Hydrazinolysis and Cyclization : Reaction of hydrazine derivatives (e.g., aminoguanidine) with carbonyl compounds (e.g., succinic anhydride) under microwave irradiation or reflux conditions to form the 1,2,4-triazole core .
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Ethyl Bridge Introduction : Alkylation or coupling reactions between triazole precursors using bromoethyl intermediates .
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Nitric Acid Salt Formation :
Table 1: Representative Reaction Conditions for Analogous Compounds
Amino Groups (-NH₂)
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Acid-Base Reactions : Protonation by strong acids (e.g., HNO₃) forms stable ammonium nitrates .
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Nucleophilic Substitution : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides, as seen in triazole derivatives .
Triazole Rings
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Tautomerism : Exhibits annular tautomerism (1H ↔ 2H ↔ 4H forms), confirmed via NMR and X-ray crystallography in related structures .
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N-donor sites, forming complexes with potential catalytic or biological activity .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing NOₓ gases due to the nitrate moiety .
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Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic/basic conditions, cleaving the ethyl bridge .
Sulfonylation
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Reaction with aryl sulfonyl chlorides yields sulfonamide derivatives, though selectivity depends on the amino group’s acidity .
Metal Complexation
Key Challenges and Research Gaps
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. Triazoles are known for their antifungal and antibacterial properties, making this compound a candidate for developing new antimicrobial agents. Research indicates that derivatives of triazoles can inhibit the growth of pathogenic fungi and bacteria .
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans. The synthesized compounds were tested for their efficacy, showing promising results in inhibiting fungal growth .
Agrochemical Applications
Triazole compounds are widely used in agricultural chemistry as fungicides. The compound can be utilized to develop new agrochemicals that protect crops from fungal diseases. Its dual functionality as both a plant growth regulator and a fungicide makes it particularly valuable in sustainable agriculture practices.
Case Study: Crop Protection
Research on triazole-based fungicides has highlighted their effectiveness in controlling Fusarium species that affect cereal crops. Field trials indicated that these compounds significantly reduced disease incidence and increased crop yield .
Biochemical Research
The unique structure of the compound allows it to act as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors can facilitate studies on enzyme mechanisms or cellular signaling pathways.
Case Study: Enzyme Inhibition
Inhibitory studies have shown that triazole derivatives can act as effective inhibitors of certain enzymes involved in nucleotide synthesis. This inhibition could be leveraged to explore therapeutic avenues for diseases linked to nucleotide metabolism .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Antifungal agents | Significant inhibition of Candida albicans growth |
| Agrochemical | Crop protection | Effective against Fusarium species; increased crop yield |
| Biochemical | Enzyme inhibition | Inhibits enzymes in nucleotide synthesis |
Mechanism of Action
The mechanism of action of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its diverse biological activities. For example, it can inhibit kinases by binding to their active sites, thereby preventing their normal function . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine (CAS 924871-48-7)
- Molecular Formula : C₁₀H₁₂N₆
- Key Differences: Replaces the triazol-5-yl group with a 2-aminophenyl substituent.
- However, the absence of nitric acid coordination reduces its utility in nitric oxide-related applications .
5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9)
- Molecular Formula : C₈H₈N₄
- Key Differences : Substitutes the ethyl-linked triazole with a phenyl group.
- Implications : The phenyl group increases steric bulk and electron-withdrawing effects, altering reactivity. This compound has been studied for anticancer activity, suggesting that substituent choice directly influences biological targeting .
Nitrogen-Rich Energetic Derivatives
HANTT (3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine)
- Molecular Formula : C₃H₃N₉O₂
- Key Differences : Incorporates a nitro group and tetrazole ring instead of the ethyl linker.
- Implications : Exhibits exceptional thermal stability (decomposition >264°C) and low sensitivity, making it suitable for explosives. The tetrazole ring enhances nitrogen content (81.1% vs. 65.6% in the target compound), improving detonation performance .
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Salts
Functional Group and Counterion Comparisons
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate
- Molecular Formula : C₆H₁₂N₁₀O₆ (same as the target compound).
- Key Differences : Structurally identical but explicitly formulated as a dinitrate salt.
- Implications : The nitrate counterion enhances solubility in polar solvents and may facilitate nitric oxide release under physiological conditions .
5-Methyl-4H-1,2,4-triazol-3-amine (CAS 4923-01-7)
Structural and Property Comparison Table
Biological Activity
The compound 5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine; nitric acid is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. The triazole moiety is known for its role in medicinal chemistry, particularly in antifungal and antibacterial applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization of the triazole ring. The resulting structure was characterized using X-ray crystallography, revealing tautomerism within the 5-amino-1H-1,2,4-triazol-3-yl ring. This structural analysis confirmed the position of hydrogen atoms and the planar nature of the five-membered ring .
Table 1: Key Structural Data
| Atom | Bond Length (Å) |
|---|---|
| C1-N3 | 1.3353(14) |
| C2-N2 | 1.3153(15) |
| N1-C1 | 1.3435(15) |
| C2-N3 | 1.3656(14) |
Biological Activity
The biological activity of triazole derivatives is well-documented, with significant implications in pharmacology. The compound under discussion exhibits various biological activities:
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Compounds similar to the one discussed have demonstrated effectiveness against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL . The mechanism involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.
Antibacterial Activity
Research indicates that triazole derivatives can also exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this triazole have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .
Case Studies
Several studies have evaluated the biological effects of triazole derivatives:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and screened for anticancer activity against Hep G2 cell lines. Results showed promising cytotoxic effects, indicating potential for further development as anticancer agents .
- Evaluation of Antimicrobial Properties : A comprehensive study assessed various triazole compounds against clinical strains of bacteria and fungi. The results highlighted the effectiveness of certain substitutions on the triazole ring in enhancing antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine, and what challenges arise in its purification?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of hydrazononitriles with hydroxylamine under basic conditions, as demonstrated in analogous triazole syntheses . Microwave-assisted methods (e.g., 60–100°C, 30–60 min) improve yield and reduce side products for similar triazoles . Key challenges include:
- Purification : Due to polar functional groups (amines, triazole rings), column chromatography with silica gel (eluent: MeOH/CH₂Cl₂, 5–10% v/v) or recrystallization in ethanol/water mixtures is recommended .
- Byproduct Control : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) to minimize dimerization or over-oxidation.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl linker (δH ~2.8–3.2 ppm, triplet; δC ~35–40 ppm) and triazole NH₂ groups (δH ~6.5–7.0 ppm, broad singlet) are diagnostic. Compare with 3-phenyl-1H-1,2,4-triazol-5-amine, where NH₂ protons resonate at δH 6.82 ppm .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 226.1 (C₅H₈N₈·HNO₃ requires 225.1 + 63.0).
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example:
- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., NH₂ groups) and electrophilic regions (e.g., triazole carbons) .
- Activation Energy Barriers : Simulate reactions with alkyl halides to predict regioselectivity. Compare with 3-amino-5-methyl-1,2,4-triazole, where methyl substitution lowers activation energy by 15% .
Q. How does nitric acid influence the compound’s stability under varying storage conditions?
- Methodological Answer : Nitric acid may protonate amine groups, altering solubility and stability. Key considerations:
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) in buffered solutions (pH 4–7). Monitor via HPLC for decomposition products (e.g., triazole ring cleavage at pH <4) .
- Crystallization : Co-crystallization with nitric acid (as in the salt form) improves thermal stability (TGA decomposition >200°C vs. 150°C for free base) .
Q. Are tautomeric forms of this compound observed in crystallographic studies?
- Methodological Answer : X-ray diffraction of analogous triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveals planar triazole rings with NH tautomers stabilized by hydrogen bonds. For the target compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
